molecular formula C6H7NO3 B2967930 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde CAS No. 1785043-38-0

3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde

Cat. No.: B2967930
CAS No.: 1785043-38-0
M. Wt: 141.126
InChI Key: MBWGKYJSBPCIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde (CAS 1785043-38-0) is a valuable chemical reagent with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol . This compound belongs to the isoxazole family, a class of heterocyclic structures recognized as important intermediates for synthesizing new chemical entities in medicinal chemistry . Isoxazole derivatives are frequently investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and antitubercular properties, making them useful scaffolds in pharmaceutical research and drug discovery programs . The structure of this particular aldehyde, featuring a methoxymethyl substituent and an aldehyde functional group, makes it a versatile building block for organic synthesis. The aldehyde group is a key reactive site that allows for further chemical transformations, such as condensation reactions, to create more complex molecules for biological screening or material science applications . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-9-4-5-2-6(3-8)10-7-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWGKYJSBPCIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of bioactive compounds.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Oxazole and Related Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
This compound Methoxymethyl (C3), aldehyde (C5) C₆H₇NO₃ 141.13 Aldehyde, oxazole Synthetic intermediate for drug design
5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde Chloro (C5), 3-methylphenyl (C3) C₁₁H₈ClNO₂ 221.64 Aldehyde, oxazole Pharmaceutical intermediate
5-Methyl-1,2-oxazole-3-carboxylic acid Methyl (C5), carboxylic acid (C3) C₅H₅NO₃ 127.10 Carboxylic acid, oxazole MAO inhibition; metal ligand
Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate Methoxymethyl (C5), methyl ester (C3) C₇H₉NO₄ 171.15 Ester, oxazole Hydrolysis precursor for carboxylic acids
5-(Methoxymethyl)-1,2,4-oxadiazole-3-carbaldehyde Methoxymethyl (C5), aldehyde (C3), oxadiazole C₅H₆N₂O₃ 142.11 Aldehyde, 1,2,4-oxadiazole Structural analog with unexplored bioactivity

Key Comparisons:

Functional Group Reactivity :

  • The aldehyde group in this compound and 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde enables nucleophilic additions (e.g., formation of Schiff bases), making them valuable in combinatorial chemistry . In contrast, the carboxylic acid in 5-Methyl-1,2-oxazole-3-carboxylic acid supports hydrogen bonding and salt formation, enhancing its role as a metal ligand .

Conversely, electron-withdrawing groups (e.g., chloro in 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde) may improve electrophilic substitution reactivity .

Heterocycle Variations: The 1,2,4-oxadiazole analog (5-(Methoxymethyl)-1,2,4-oxadiazole-3-carbaldehyde) introduces an additional nitrogen atom, altering aromaticity and metabolic stability compared to oxazoles. Oxadiazoles are known for higher thermal stability and diverse bioactivities, though specific data for this compound are lacking .

Applications: Aldehyde-containing oxazoles are prioritized as intermediates in drug synthesis. Ester derivatives (e.g., Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate) serve as prodrugs or precursors for carboxylic acids .

Research Findings and Implications

  • Synthetic Utility : The aldehyde group in this compound is amenable to condensation reactions, enabling the synthesis of imines, hydrazones, and heterocyclic fused systems. This reactivity aligns with methodologies described for related oxazole aldehydes .
  • Further studies could explore its role in neurodegenerative disease therapeutics .
  • Material Science : Isoxazole derivatives are documented in optoelectronic devices due to their liquid crystalline properties. Functionalization of the methoxymethyl group could tailor solubility and mesomorphic behavior .

Biological Activity

3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The structure of this compound features a methoxymethyl group attached to the oxazole ring, which influences its reactivity and biological interactions. The presence of the aldehyde functional group enhances its potential for various chemical reactions, making it a versatile compound in medicinal chemistry.

Antibacterial Activity

Research indicates that oxazole derivatives exhibit significant antibacterial properties. A study on various oxazole compounds demonstrated that those with similar structures to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/ml)Bacterial Strain
This compoundTBDS. aureus
Reference Drug (Ampicillin)10S. aureus
Reference Drug (Ciprofloxacin)5E. coli

Table 1: Antibacterial activity of this compound compared to reference drugs.

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits promising antibacterial activity, warranting further investigation into its mechanisms of action.

Antifungal Activity

In addition to antibacterial properties, derivatives of oxazole have shown antifungal activity. Studies have reported that compounds similar to this compound effectively inhibit fungal strains such as Candida albicans.

CompoundMIC (µg/ml)Fungal Strain
This compoundTBDC. albicans
Reference Drug (Ketoconazole)4C. albicans

Table 2: Antifungal activity of this compound compared to ketoconazole.

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively studied. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDMCF-7
Reference Drug (Doxorubicin)0.5MCF-7

Table 3: Anticancer activity of this compound compared to doxorubicin.

The IC50 values suggest that this compound may induce apoptosis in cancer cells through mechanisms that require further elucidation.

Case Studies

Several case studies have highlighted the biological significance of oxazole derivatives:

  • Antitubercular Activity : A derivative similar to this compound exhibited moderate antitubercular activity against Mycobacterium tuberculosis, indicating potential for development as an anti-TB agent .
  • Neuroprotective Effects : Some studies have indicated that oxazoles can influence neuroprotective pathways, suggesting a role in treating neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.